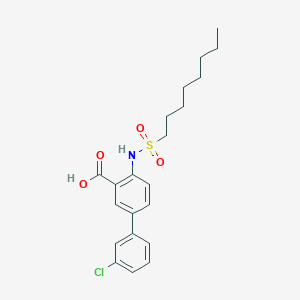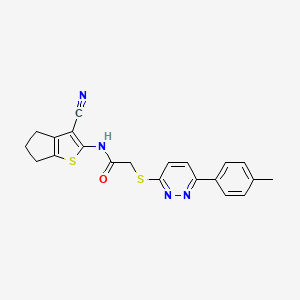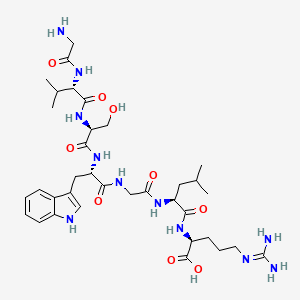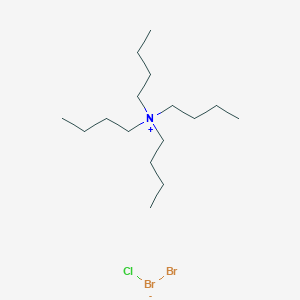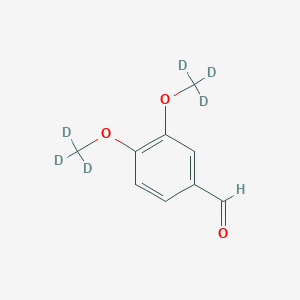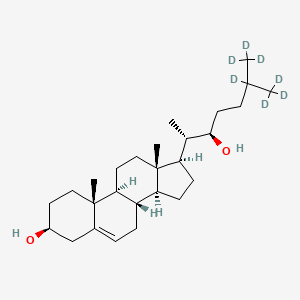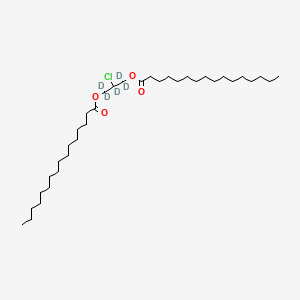
1,3-Dipalmitoyl-2-chloropropanediol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer in various biochemical and pharmacological studies . Its molecular formula is C35H62D5ClO4, and it has a molecular weight of 592.39 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipalmitoyl-2-chloropropanediol-d5 typically involves the reaction of 3-chloro-1,2-propanediol with palmitic acid. The process generally includes the following steps :
Esterification: 3-chloro-1,2-propanediol reacts with palmitic acid in the presence of a catalyst to form 3-chloro-1,2-propanediol palmitate.
Deuterium Labeling: The compound is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as described above, with additional steps to ensure high purity and yield .
化学反应分析
Types of Reactions
1,3-Dipalmitoyl-2-chloropropanediol-d5 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Esterification and Hydrolysis: The ester bonds can be formed or broken under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are often used.
Hydrolysis: Acidic or basic conditions can facilitate the breaking of ester bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding alcohols and acids .
科学研究应用
1,3-Dipalmitoyl-2-chloropropanediol-d5 is used in a variety of scientific research applications, including:
Pharmacokinetics: As a deuterium-labeled compound, it is used to study the pharmacokinetics and metabolism of drugs.
Biochemical Studies: It serves as a tracer in biochemical pathways to understand the dynamics of lipid metabolism.
Medical Research: It is used in the development of new drugs and therapies by providing insights into drug behavior and interactions.
Industrial Applications: It is used in the synthesis of other complex molecules and in quality control processes.
作用机制
The mechanism of action of 1,3-Dipalmitoyl-2-chloropropanediol-d5 involves its role as a tracer. By replacing hydrogen atoms with deuterium, researchers can track the compound through various biochemical pathways using techniques like mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism and action of drugs .
相似化合物的比较
Similar Compounds
1,3-Dipalmitoyl-2-chloropropanediol: The non-deuterated form of the compound.
2-Chloro-1,3-propanediol: A related compound with similar chemical properties.
Uniqueness
1,3-Dipalmitoyl-2-chloropropanediol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in pharmacokinetic and metabolic studies .
属性
分子式 |
C35H67ClO4 |
|---|---|
分子量 |
592.4 g/mol |
IUPAC 名称 |
(2-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D |
InChI 键 |
IBJIXNLLGSRECE-YYRBTATQSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)Cl)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


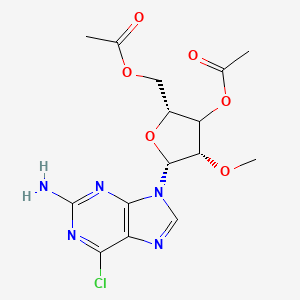
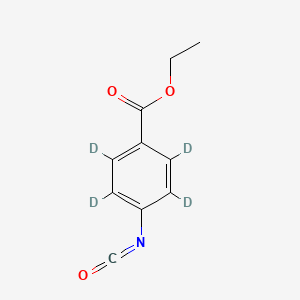
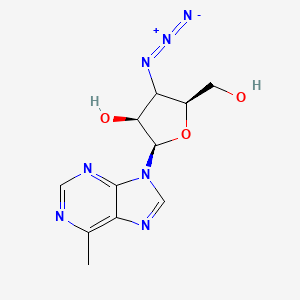
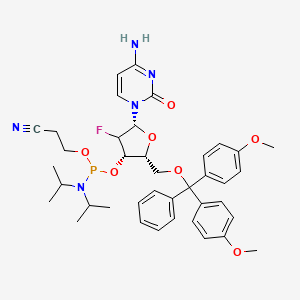
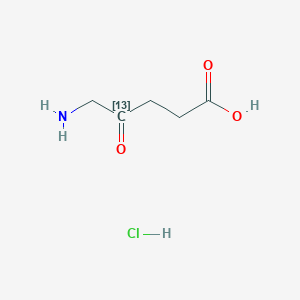
![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)
![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)
